Cinnarizine-d8 is synthesized from cinnarizine, which was originally developed by the Janssen Pharmaceutical Companies. The deuteration process involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, to create the deuterated variant.
Cinnarizine-d8 is classified as an antihistamine and is part of the piperazine derivatives. Its chemical formula is , with a molecular weight of approximately 376.56 g/mol. The compound is also recognized under the CAS number 1185242-27-6.
The synthesis of cinnarizine-d8 typically involves a two-step process:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of deuterium. High-performance liquid chromatography (HPLC) may also be employed to assess purity and yield.
Cinnarizine-d8 shares a similar molecular structure with cinnarizine but contains eight deuterium atoms. The structure can be represented as follows:
The structural confirmation can be achieved through techniques like single-crystal X-ray diffraction or advanced NMR spectroscopy, providing insights into the spatial arrangement of atoms within the molecule.
Cinnarizine-d8 can undergo various chemical reactions typical for piperazine derivatives, including:
The reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yields and selectivity in these transformations. Analytical methods such as mass spectrometry and NMR are used to monitor reaction progress.
Cinnarizine-d8 acts primarily as an antagonist at histamine H1 receptors and has calcium channel blocking properties. This dual action helps reduce symptoms associated with motion sickness by inhibiting vestibular stimulation.
Studies indicate that cinnarizine and its deuterated form exhibit similar pharmacodynamic profiles, allowing researchers to use cinnarizine-d8 in clinical trials to study metabolism and bioavailability without altering therapeutic effects.
Relevant data from spectral analysis (NMR, IR) can provide detailed insights into functional groups and molecular interactions.
Cinnarizine-d8 is primarily utilized in pharmacokinetic studies due to its isotopic labeling. Key applications include:
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 1471-96-1
CAS No.: 20628-59-5